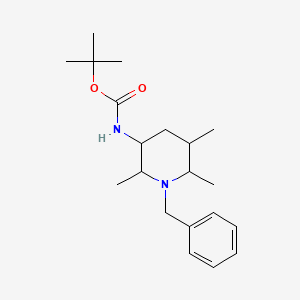

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate

Description

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is a piperidine-derived carbamate compound characterized by a tert-butyl carbamate group at the 3-position of the piperidine ring. The molecule features a benzyl substituent at the 1-position and methyl groups at the 2-, 5-, and 6-positions of the piperidine core. This structural complexity confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Notably, its piperidine scaffold is a common motif in bioactive molecules, contributing to receptor binding and metabolic stability .

The compound’s synthesis typically involves multi-step reactions, including alkylation, carbamate protection, and selective functionalization. Its tert-butyl carbamate group serves as a protective moiety for amines, enabling further derivatization under mild conditions .

Properties

CAS No. |

1315366-87-0 |

|---|---|

Molecular Formula |

C20H32N2O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C20H32N2O2/c1-14-12-18(21-19(23)24-20(4,5)6)16(3)22(15(14)2)13-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |

InChI Key |

FWBIWXGKOUKNHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(N(C1C)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-2,5,6-trimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

- Hydroxy vs.

- Bicyclic vs. Monocyclic Scaffolds: Bicyclic derivatives (e.g., CAS 1932203-04-7) offer greater conformational rigidity, which can improve target selectivity in drug design .

Fluorinated and Benzyl-Substituted Analogues

Biological Activity

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is a chemical compound with potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C19H30N2O2

- CAS Number : 1315367-06-6

- Molecular Weight : 318.46 g/mol

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antibacterial Activity

A study synthesized various derivatives of carbamates and evaluated their antibacterial properties. The compounds were tested against several bacterial strains including E. coli and B. cereus. The results indicated that certain derivatives exhibited significant antibacterial activity compared to control agents, suggesting potential therapeutic applications in combating drug-resistant pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies showed that while some derivatives were effective against bacterial strains, they also demonstrated low toxicity levels in cytotoxicity tests using the Artemia salina model. This balance between efficacy and safety is crucial for the development of new antimicrobial agents .

Case Studies

- Synthesis and Evaluation :

- Mechanistic Insights :

Data Tables

| Compound Name | CAS Number | Molecular Formula | Activity Type | Target Organism |

|---|---|---|---|---|

| This compound | 1315367-06-6 | C19H30N2O2 | Antibacterial | E. coli, B. cereus |

| Related Derivative 1 | 1315366-36-9 | C18H28N2O2 | Antibacterial | M. luteus, P. aeruginosa |

| Related Derivative 2 | 1315367-07-7 | C17H26N2O2 | Cytotoxicity | Human carcinoma cell lines |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate, and what reaction conditions are critical for success?

- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with a substituted piperidine precursor. Key steps include:

- Deprotonation : Use strong bases like NaH or KCO to activate the carbamate nitrogen for nucleophilic substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency at 60–80°C .

- Purification : Recrystallization from DCM/hexane mixtures improves purity .

- Monitoring : Track reaction progress via TLC or LC-MS to optimize yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 7.3 ppm, tert-butyl at δ 1.4 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 389.2) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the piperidine ring .

Q. What safety precautions are recommended during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks.

- Waste Disposal : Partner with licensed facilities for hazardous waste compliance .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

- Methodological Answer :

- Parameter Optimization : Adjust base strength (e.g., NaH vs. KCO) and solvent polarity (DMF vs. THF) to suppress side reactions .

- Scavenging Agents : Add molecular sieves to sequester water or reactive intermediates.

- Purification Strategies : Use gradient column chromatography (hexane/EtOAc) for challenging separations .

Q. What strategies resolve contradictions in NMR data, particularly stereochemical assignments?

- Methodological Answer :

- Advanced NMR : 2D techniques (NOESY, HSQC) correlate proton-proton proximity and carbon connectivity .

- Chiral Analysis : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers .

- Computational Modeling : Compare experimental H shifts with DFT-predicted values for validation .

Q. How is this compound utilized in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Structural Probes : Modify the carbamate or benzyl group to map enzyme active sites via X-ray crystallography .

- Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding affinity (K) .

- Cell-Based Studies : Fluorescently tagged derivatives track intracellular localization in apoptosis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.